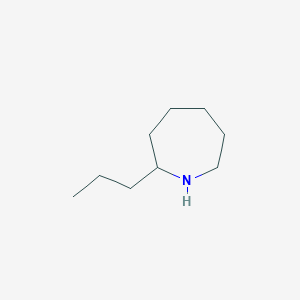

2-Propylazepane

説明

Synthesis Analysis

The synthesis of 2-Propylazepane and its derivatives involves various methodologies, including the use of one-pot synthesis techniques. A notable method involves the green and efficient one-pot synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives via an Ugi four-center, three-component reaction in water under reflux conditions without a catalyst, highlighting an eco-friendly approach to synthesizing azepane derivatives (Rasouli et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Propylazepane derivatives has been explored through various characterizations. For instance, the synthesis and characterization of novel conductive copolymer poly[(phenylazepane-2-one)-co-(pyrrole)] was reported, combining the properties of conductivity and solubility. This study utilized acid-exchanged clay as a catalyst, showcasing the molecular structure through NMR, UV-Vis, and FT-IR spectroscopy, providing insights into the backbone and functional groups of the synthesized copolymers (Kherroub et al., 2020).

Chemical Reactions and Properties

2-Propylazepane and its derivatives participate in a variety of chemical reactions, exhibiting diverse chemical properties. The carbonylation reactions, for example, have been widely studied. One study discusses the palladium-catalyzed oxidative carbonylation of prop-2-ynylamides leading to oxazolines and bisoxazolines, demonstrating the versatility of 2-Propylazepane derivatives in synthesizing heterocyclic compounds (Bacchi et al., 2002).

Physical Properties Analysis

The physical properties of 2-Propylazepane derivatives, such as solubility and thermal stability, have been analyzed in several studies. For example, the synthesis and characterization of carboxymethyl xylan-g-poly(propylene oxide) demonstrated improved solubility in common solvents and thermal stability up to 333°C, indicating the potential for various industrial applications (Peng et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Propylazepane derivatives, such as reactivity and functional group transformations, are crucial for their application in organic synthesis. The electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride showcased the ability to manipulate the functional groups on the 2-Propylazepane backbone, enabling the synthesis of valuable ketone intermediates with high yield and selectivity (He et al., 2007).

科学的研究の応用

Effects on Pregnant Dams and Embryo-Fetal Development in Mice : Studies have shown that 2-Bromopropane (2-BP) can be embryotoxic and teratogenic at high doses in mice. It caused a decrease in fetal weight, an increase in fetal malformation, and fetal ossification delay at high doses, indicating its potential hazard during pregnancy (Kim et al., 2004).

Effects on Pregnant Dams and Embryo-Fetal Development in Rats : Similar to the effects observed in mice, 2-BP caused developmental toxicity in pregnant rats, including an increase in fetal deaths and a reduction in fetal body weight, suggesting its embryotoxic and teratogenic nature (Kim et al., 2004).

Hematopoietic and Reproductive Hazards in Korean Electronic Workers : A study on Korean electronic workers exposed to solvents containing 2-BP revealed significant reproductive and hematopoietic hazards, including secondary amenorrhea in female workers and reduced sperm count in male workers (Kim et al., 1996).

Oxidative Denitrification by Mouse Liver Microsomes : Research on 2-Nitropropane, a compound related to 2-BP, indicated that it undergoes oxidative denitrification in mouse liver microsomes, suggesting a potential mechanism for its hepatocytotoxic effects (Dayal et al., 1991).

Assessment of Embryotoxicity in Mice : Further supporting the embryotoxic nature of 2-BP, this study found decreases in fetal body weight and other developmental abnormalities at high doses in mice (Kim et al., 2003).

Oxidative DNA and RNA Damage in Rats : 2-Nitropropane was found to cause significant oxidative damage to DNA and RNA in rat livers, indicating a potential mechanism for its carcinogenicity (Fiala et al., 1989).

将来の方向性

The future directions for 2-Propylazepane and similar azepane-based compounds are promising. They continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

特性

IUPAC Name |

2-propylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-6-9-7-4-3-5-8-10-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPMDWPBRFXVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393613 | |

| Record name | 2-propylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylazepane | |

CAS RN |

13748-14-6 | |

| Record name | 2-propylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)